molecular formula C17H13NO5 B5649535 7-(benzyloxy)-4-methyl-6-nitro-2H-chromen-2-one

7-(benzyloxy)-4-methyl-6-nitro-2H-chromen-2-one

Cat. No. B5649535
M. Wt: 311.29 g/mol
InChI Key: GZSGGHGOYUYPRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-(benzyloxy)-4-methyl-6-nitro-2H-chromen-2-one involves key steps that might include nitration, benzylation, and cyclization reactions. Similar compounds, such as 3-nitro-2-(trifluoromethyl)-2H-chromenes, have been synthesized through domino reactions under mild conditions, which could be analogous to the synthesis of our compound of interest (Korotaev, Barkov, & Sosnovskikh, 2013). The synthesis may also involve the use of 2-hydroxychalcones as starting materials in a cascade of reactions including Michael addition, intramolecular cyclization, and aromatization steps (Vachan et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds in the chromene family, including 7-(benzyloxy)-4-methyl-6-nitro-2H-chromen-2-one, can be characterized by techniques such as X-ray crystallography. These compounds often exhibit interesting conformational features, such as envelope or boat conformations in their cyclohexenone or pyran rings, and dihedral angles indicating the orientation of substituent groups relative to the chromene backbone (Inglebert et al., 2014).

properties

IUPAC Name

4-methyl-6-nitro-7-phenylmethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-11-7-17(19)23-15-9-16(14(18(20)21)8-13(11)15)22-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSGGHGOYUYPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(benzyloxy)-4-methyl-6-nitro-2H-chromen-2-one

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